tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester group. The compound also contains an imidazole ring with a benzyl substituent. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Benzyl Substitution: The benzyl group can be added via a nucleophilic substitution reaction using benzyl chloride.
Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate: Lacks the benzyl group, which may affect its binding affinity and biological activity.
Benzyl 4-(1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl ester group, which may influence its solubility and stability.
tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-oxopiperidine-1-carboxylate: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity and interactions.
Uniqueness
tert-Butyl 4-(1-benzyl-1H-imidazol-2-yl)-4-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the imidazole and benzyl groups enhances its potential as a versatile pharmacophore, while the tert-butyl ester group improves its stability and solubility.
Properties
IUPAC Name |
tert-butyl 4-(1-benzylimidazol-2-yl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-19(2,3)26-18(24)22-12-9-20(25,10-13-22)17-21-11-14-23(17)15-16-7-5-4-6-8-16/h4-8,11,14,25H,9-10,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMSXDJIQYYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC=CN2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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